N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide
Overview
Description
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, an amino group, and two methanesulfonyl groups attached to a phenyl ring. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide typically involves multiple steps. One common method starts with the bromination of 4-nitroaniline to obtain 4-amino-2-bromonitrobenzene. This intermediate is then subjected to reduction to convert the nitro group to an amino group, yielding 4-amino-2-bromophenylamine. The final step involves the sulfonylation of 4-amino-2-bromophenylamine with methanesulfonyl chloride under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of folic acid in bacteria, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the type of cells involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N-methanesulfonylmethanesulfonamide
- N-(4-amino-2-chlorophenyl)-N-methanesulfonylmethanesulfonamide
- N-(4-amino-2-fluorophenyl)-N-methanesulfonylmethanesulfonamide
Uniqueness
N-(4-amino-2-bromophenyl)-N-methanesulfonylmethanesulfonamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-amino-2-bromophenyl)-N-methylsulfonylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O4S2/c1-16(12,13)11(17(2,14)15)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGUABJZAUFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)N)Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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